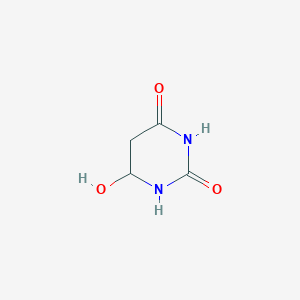
5-Nitro-2-pyridinol N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Nitro-2-pyridinol N-oxide: is a heterocyclic compound that belongs to the class of pyridine N-oxides It is characterized by the presence of a nitro group at the 5-position and a hydroxyl group at the 2-position of the pyridine ring, with an additional N-oxide functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-pyridinol N-oxide typically involves the nitration of 2-pyridinol followed by oxidation. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-nitro-2-pyridinol is then subjected to oxidation using oxidizing agents such as hydrogen peroxide or peracids to introduce the N-oxide functional group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-quality product.
化学反応の分析
Types of Reactions: 5-Nitro-2-pyridinol N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, base catalysts.
Major Products Formed:
Oxidation: Higher oxidation state derivatives.
Reduction: 5-Amino-2-pyridinol N-oxide.
Substitution: Alkylated or acylated derivatives of this compound.
科学的研究の応用
Chemistry: 5-Nitro-2-pyridinol N-oxide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It can be used in the design of new drugs targeting specific pathogens.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the field of anti-infective agents. Its derivatives may exhibit activity against a range of microbial infections.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in various chemical manufacturing processes.
作用機序
The mechanism of action of 5-Nitro-2-pyridinol N-oxide involves its interaction with biological molecules through its nitro and N-oxide functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The N-oxide group can act as a mild oxidizing agent, further contributing to its biological activity. The compound may target specific enzymes or proteins within microbial cells, disrupting their normal function and leading to cell death.
類似化合物との比較
2-Pyridinol 1-oxide: Similar in structure but lacks the nitro group.
5-Amino-2-pyridinol N-oxide: A reduced form of 5-Nitro-2-pyridinol N-oxide.
Pyridine-N-oxide: The parent compound without the nitro and hydroxyl groups.
Uniqueness: this compound is unique due to the presence of both nitro and N-oxide functional groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other pyridine derivatives, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
14396-03-3 |
|---|---|
分子式 |
C5H4N2O4 |
分子量 |
156.1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-[1-hydroxy-5-(3-phenylphenyl)pyrazol-4-yl]piperidine;2,2,2-trifluoroacetic acid](/img/structure/B1149149.png)


![3-Bromo-4-methoxy-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1149156.png)
![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)


